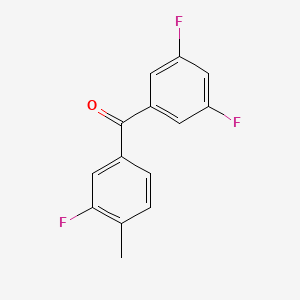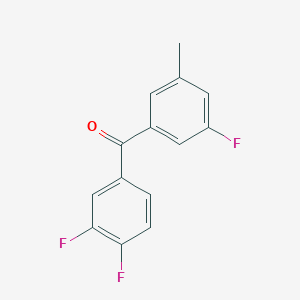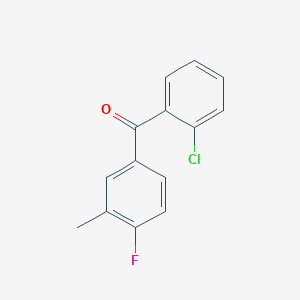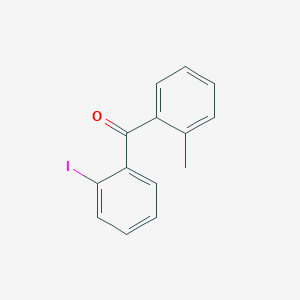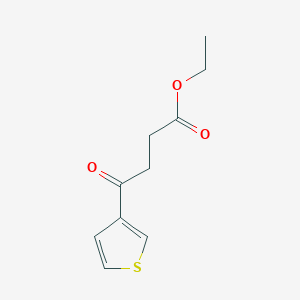
Ethyl 4-oxo-4-(3-thienyl)butyrate
Vue d'ensemble
Description
Ethyl 4-oxo-4-(3-thienyl)butyrate (EO-TB) is a synthetic compound that has a wide range of applications in scientific research. It is a thiophene-based compound that has been used in various areas of study, including in vivo and in vitro applications, as well as drug development and clinical trials. EO-TB is a versatile compound that has been used for a variety of biochemical and physiological studies, and it has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
Studies on alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including compounds related to Ethyl 4-oxo-4-(3-thienyl)butyrate, have shown inhibitory activity against blood platelet aggregation. Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, a related compound, was found to have potent inhibitory activity (Nishi et al., 1983).
Synthesis of 2H-pyran-2-one Compounds
The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, closely related to this compound, led to the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, showcasing the potential of these compounds in organic synthesis (Gelmi & Pocar, 1992).
Marine Fungal Compound Isolation
Continuous research on the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. has led to the purification of new compounds, indicating the potential of this compound and related compounds in discovering novel marine-derived substances (Wu et al., 2010).
Improved Synthesis Techniques
Research on improved synthesis methods for 4-oxo-4H-pyran-2,5-dicarboxylate, closely related to this compound, has yielded derivatives with potentially significant applications in various fields of chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Regioselective Synthesis of Pyridine Derivatives
Ethyl 4,4,4-trifluoro-3-oxo-butyrate, similar to this compound, was used in the synthesis of pyridine derivatives, showcasing the versatility of these compounds in the synthesis of complex organic structures (Yang et al., 2013).
Anti-Tumor Activity
Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, structurally related to this compound, were prepared and showed potent anti-tumor activity, particularly against HeLa cells (Wang et al., 2011).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
4H-pyrano[3,2-c]quinoline derivatives, related to this compound, have been studied for their photovoltaic properties, indicating the potential application of these compounds in the development of photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Enzyme Synthesis and Activity Enhancement
Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, similar to this compound, has been used in the synthesis of new compounds that significantly increased the reactivity of cellobiase, showing the application in enzyme activity enhancement (Abd & Awas, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-79-7 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







